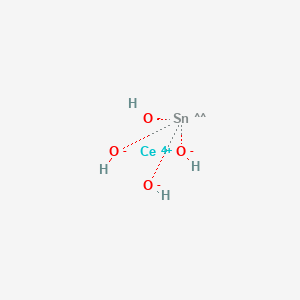
Cerium(IV) stannate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(IV) stannate is a chemical compound composed of cerium in its +4 oxidation state and stannate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(IV) stannate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of cerium(IV) oxide with stannic oxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods: In industrial settings, this compound is often produced through a similar high-temperature solid-state reaction. The raw materials, cerium(IV) oxide and stannic oxide, are mixed in stoichiometric ratios and heated in a controlled environment to ensure the formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(IV) stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in reactions with organic and inorganic compounds. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to cerium(III) stannate using reducing agents such as sodium borohydride or hydrazine.
Substitution: In substitution reactions, this compound can react with other metal ions to form mixed-metal stannates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) compounds and oxidized products of the reactants, while reduction reactions typically produce cerium(III) stannate and reduced forms of the reactants.
Aplicaciones Científicas De Investigación
Cerium(IV) stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and hydrogenation processes.
Biology: Research has explored its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as an antioxidant in medical treatments.
Industry: The compound is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
Mecanismo De Acción
The mechanism by which cerium(IV) stannate exerts its effects is primarily related to its redox properties. Cerium(IV) ions can readily accept and donate electrons, making the compound an effective catalyst in redox reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic processes, this compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate.
Comparación Con Compuestos Similares
- Cerium(IV) oxide
- Stannic oxide
- Cerium(IV) orthophosphate
- Cerium(IV) sulfate
Cerium(IV) stannate stands out due to its specific applications in catalysis and materials science, where its unique properties offer advantages over other compounds.
Propiedades
Fórmula molecular |
CeH4O4Sn |
|---|---|
Peso molecular |
326.86 g/mol |
InChI |
InChI=1S/Ce.4H2O.Sn/h;4*1H2;/q+4;;;;;/p-4 |
Clave InChI |
PVUDVTXTOKDSKW-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Sn].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
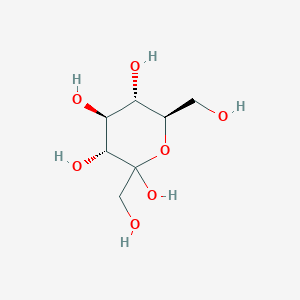
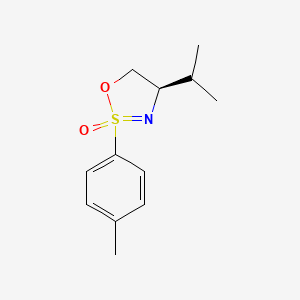

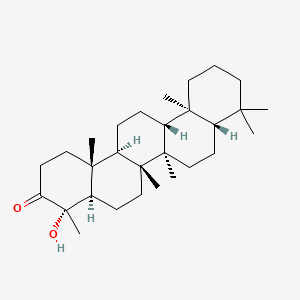

![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
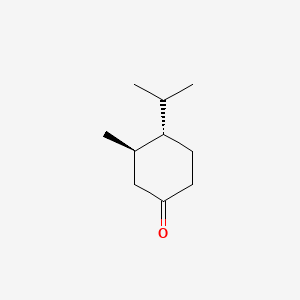
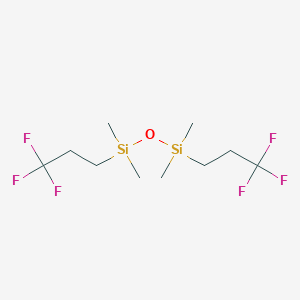
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
